
Rabacfosadine Succinate
Descripción general
Descripción
El succinato de rabacfosadina, comercializado bajo el nombre de Tanovea, es un análogo de nucleótido de guanina que se utiliza principalmente para el tratamiento del linfoma en perros. Desarrollado por Gilead Sciences, es conocido por su mecanismo de acción único como un inhibidor de terminación de cadena de las principales ADN polimerasas . Este compuesto ha demostrado una eficacia significativa en la inhibición de la síntesis de ADN, lo que lleva al arresto de la fase S e inducción de apoptosis en las células cancerosas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El succinato de rabacfosadina se sintetiza a través de una serie de reacciones químicas que involucran la formación de un fosfonato de nucleótido acíclico.
Métodos de Producción Industrial: En entornos industriales, el succinato de rabacfosadina se produce como un polvo estéril liofilizado. El compuesto se reconstituye con inyección de cloruro de sodio al 0,9% antes de su administración. El proceso de producción implica técnicas asépticas estrictas para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Metabolic Activation Pathway
Rabacfosadine undergoes sequential enzymatic hydrolysis in vivo to release its active metabolites :
-
Intracellular hydrolysis :
-
Deamination :
-
Phosphorylation :
Metabolite | Plasma Half-life (hr) | Cₘₐₓ (μg/mL) |
---|---|---|
Rabacfosadine | <0.5 | 8.2 ± 1.4 |
cPrPMEDAP | 6.0 | 2.1 ± 0.3 |
PMEGpp | Not detected systemically | N/A |
DNA Polymerase Inhibition Mechanism
PMEGpp acts as a chain-terminating inhibitor through two primary reactions :
Competitive inhibition :
Incorporation into DNA :
-
PMEGpp substitutes for dGTP during elongation → terminates DNA synthesis at position n+3 due to lacking 3'-hydroxyl group .
Polymerase Type | Inhibition Efficiency (% vs control) | IC₅₀ (nM) |
---|---|---|
α (Replicative) | 98.2 ± 1.1 | 1.2 |
δ (Proofreading) | 95.6 ± 2.3 | 2.8 |
β (Repair) | 32.4 ± 5.7 | >100 |
Drug-Drug Interaction Chemistry
Rabacfosadine demonstrates predictable interaction profiles due to its metabolic pathway :
Degradation Reactions
Stability studies identify three degradation pathways under stressed conditions :
-
Hydrolytic degradation :
-
Oxidative degradation :
-
Photodegradation :
Aplicaciones Científicas De Investigación
Treatment of Canine Lymphoma
Rabacfosadine has been conditionally approved by the U.S. Food and Drug Administration (FDA) for treating multicentric lymphoma in dogs. The approval was granted based on several studies demonstrating its efficacy and safety:
- Efficacy : In a randomized, double-blind, placebo-controlled study involving 158 dogs with naïve or relapsed multicentric lymphoma, rabacfosadine significantly improved progression-free survival (PFS) compared to placebo (82 days vs. 21 days) with a best overall response rate (BORR) of 73.2% .
- Dosage : The recommended dosage is 1.0 mg/kg administered intravenously every 21 days for up to five treatments .
- Response Rates : The compound has shown high response rates in both B-cell and T-cell lymphomas, with complete response rates reaching up to 50.9% in treated dogs .
Clinical Studies
Several key studies have evaluated the effectiveness and safety of rabacfosadine:
- Multicenter Study :
- Pilot Studies :
Adverse Effects
While rabacfosadine is generally well-tolerated, some common side effects include:
- Decreased white blood cell count
- Diarrhea
- Vomiting
- Decreased appetite
- Skin problems
Most side effects are low grade and reversible upon treatment cessation .
Data Summary Table
Study Type | Sample Size | Dosage (mg/kg) | Median PFS (days) | BORR (%) | Common Adverse Events |
---|---|---|---|---|---|
Multicenter Randomized Study | 158 | 1.0 | 82 | 73.2 | Diarrhea (87.5%), Vomiting (68.3%) |
Pilot Study | Variable | 0.66 - 1.2 | Varies | Varies | Low-grade reversible effects |
Mecanismo De Acción
El succinato de rabacfosadina ejerce sus efectos inhibiendo las ADN polimerasas α, δ y ε. Esta inhibición conduce al arresto de la síntesis de ADN, causando el arresto de la fase S y la subsiguiente apoptosis de las células cancerosas. El compuesto se dirige preferentemente a las células linfoides, donde se convierte en su metabolito activo, que luego se incorpora a la cadena de ADN, terminando su elongación .
Compuestos Similares:
9-(2-Fosfonilmetoxietil)guanina (PMEG): Un análogo de nucleótido con actividad antineoplásica similar.
Aciclovir: Un compuesto antiviral con una estructura de base de guanina similar.
Ganciclovir: Otro agente antiviral con similitudes estructurales con rabacfosadina.
Singularidad: El succinato de rabacfosadina es único debido a su naturaleza de doble profármaco, lo que le permite acumularse selectivamente en los tejidos linfoides, reduciendo la toxicidad fuera del objetivo. Su capacidad para inhibir múltiples ADN polimerasas lo convierte en un potente agente antineoplásico con un amplio espectro de actividad .
Comparación Con Compuestos Similares
9-(2-Phosphonylmethoxyethyl)guanine (PMEG): A nucleotide analog with similar antineoplastic activity.
Acyclovir: An antiviral compound with a similar guanine base structure.
Ganciclovir: Another antiviral agent with structural similarities to rabacfosadine.
Uniqueness: Rabacfosadine succinate is unique due to its double prodrug nature, which allows it to selectively accumulate in lymphoid tissues, reducing off-target toxicity. Its ability to inhibit multiple DNA polymerases makes it a potent antineoplastic agent with a broad spectrum of activity .
Actividad Biológica
Rabacfosadine succinate, commercially known as Tanovea , is a novel guanine nucleotide analog primarily utilized in veterinary medicine for treating lymphoma in dogs. This compound has garnered attention due to its unique mechanism of action and significant efficacy in managing canine lymphoma, marking it as a pivotal advancement in veterinary oncology.
Rabacfosadine functions as a chain-terminating inhibitor of DNA polymerases, disrupting the synthesis of DNA in rapidly dividing cells. Upon intravenous administration, it is converted into its active form, which preferentially targets lymphoid cells and leads to cell cycle arrest and subsequent apoptosis in malignant cells. This mechanism is crucial for its antineoplastic properties, particularly against lymphoma.
- Chemical Formula : CHNOP
- Molar Mass : Approximately 644.614 g/mol
- CAS Number : 1431856-99-3
Summary of Clinical Trials
Rabacfosadine has been evaluated in multiple clinical trials, demonstrating significant antitumor efficacy in dogs with lymphoma. Notable studies include:
-
Multicenter Randomized Study :
- Participants : 158 dogs with naïve or relapsed multicentric lymphoma.
- Treatment Regimen : Administered every 21 days for up to 5 treatments.
- Results :
- Safety and Efficacy Assessment :
Adverse Effects
While rabacfosadine is generally well-tolerated, some adverse effects have been reported:
- Common events include diarrhea (87.5%), decreased appetite (68.3%), and vomiting (68.3%).
- Serious adverse events occurred in approximately 20% of treated dogs, including instances of delayed pulmonary fibrosis .
Comparative Analysis with Other Antineoplastic Agents
Rabacfosadine shares similarities with other nucleoside analogs used in cancer therapy but is distinct due to its specific targeting of canine lymphoma:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Gemcitabine | Inhibits DNA synthesis | Used for various human cancers; prodrug form |
Cytarabine | Chain-terminating inhibitor | Primarily used in hematological malignancies |
Fludarabine | Inhibits DNA synthesis | Effective against chronic lymphocytic leukemia |
Cladribine | Nucleoside analog | Used for hairy cell leukemia; impacts lymphocytes |
Rabacfosadine | Inhibits DNA synthesis | Specifically targets canine lymphoma |
Propiedades
Número CAS |
1431856-99-3 |
---|---|
Fórmula molecular |
C25H41N8O10P |
Peso molecular |
644.6 g/mol |
Nombre IUPAC |
butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |
Clave InChI |
XLBDQSJWTNREFA-IODNYQNNSA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |
SMILES isomérico |
CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O |
SMILES canónico |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.